molecular formula C7H5FN2O B596573 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 1256790-95-0

3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Cat. No. B596573
M. Wt: 152.128
InChI Key: QWOHKJUXBQYHHL-UHFFFAOYSA-N
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Description

“3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one” is a chemical compound with the molecular formula C7H7FN2. It is also known as 3-fluoro-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7FN2.ClH/c8-6-1-5-2-9-4-7(5)10-3-6;/h1,3,9H,2,4H2;1H . This indicates that the molecule consists of a pyrrolopyridine core with a fluorine atom at the 3-position.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 174.61 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Application in Neurological and Psychiatric Disorders

  • Application Summary : This compound has potential uses in treating neurological and psychiatric disorders, particularly those involving M4 muscarinic acetylcholine receptors .
  • Methods of Application : It is used in pharmacological studies involving receptor binding assays and behavioral tests in animal models to assess its efficacy .
  • Results : The compound has shown promise in preclinical models, indicating potential therapeutic effects for disorders like Alzheimer’s disease and schizophrenia .

Antidiabetic Activity

  • Application Summary : Pyrrolo[3,4-c]pyridine derivatives, including the subject compound, have been studied for their antidiabetic properties .
  • Methods of Application : In vivo studies on diabetic animal models, measuring blood glucose levels before and after administration .
  • Results : Significant reduction in blood glucose levels, indicating potential for diabetes management .

Antimycobacterial Activity

  • Application Summary : The compound has been evaluated for its activity against mycobacterial infections .
  • Methods of Application : In vitro assays using mycobacterial cultures and evaluating the minimum inhibitory concentration (MIC) .
  • Results : Demonstrated antimycobacterial activity, suggesting a role in treating tuberculosis and related diseases .

Antiviral Properties

  • Application Summary : Research has explored the use of this compound in combating viral infections .
  • Methods of Application : Viral replication assays in cell cultures, followed by evaluation of viral load reduction .
  • Results : Showed inhibitory effects on viral replication, with potential applications in treating diseases like HIV .

Antitumor Activities

  • Application Summary : The compound’s efficacy in cancer treatment has been investigated due to its structural similarity to known anticancer agents .
  • Methods of Application : Cell viability assays on various cancer cell lines, and in vivo studies on tumor-bearing animal models .
  • Results : Induced apoptosis in cancer cells and reduced tumor growth, highlighting its potential as an anticancer agent .

Analgesic and Sedative Effects

  • Application Summary : Pyrrolo[3,4-c]pyridine derivatives are studied for their analgesic and sedative effects .
  • Methods of Application : Behavioral studies in animal models to assess pain relief and sedation levels .
  • Results : Effective in reducing pain perception and inducing sedation, which could be useful in pain management .

Treatment of Diseases of the Nervous and Immune Systems

  • Application Summary : This compound has been investigated for its potential to treat diseases affecting both the nervous and immune systems .
  • Methods of Application : The methods likely involve immunological assays and neurological assessments in model organisms .
  • Results : The studies suggest that the compound could modulate immune and nervous system interactions beneficially .

Role in Cancer Treatment as a Topoisomerase I Inhibitor

  • Application Summary : Derivatives of pyrrolopyridine, including this compound, have been found to inhibit topoisomerase I, an enzyme crucial for DNA replication, making them useful in cancer treatment .
  • Methods of Application : The application involves biochemical assays to test the inhibitory effect on topoisomerase activity .
  • Results : The compound has shown activity against cancer cells, particularly those reliant on topoisomerase I for proliferation .

Antiviral Alkaloid Activity

  • Application Summary : The compound has been identified as an antiviral alkaloid with activity against HIV-1 .
  • Methods of Application : This would involve viral inhibition assays to measure the compound’s effectiveness against HIV-1 replication .
  • Results : The compound has demonstrated the ability to inhibit HIV-1, suggesting its use as an antiviral agent .

Kinase Inhibition for Cancer Therapy

  • Application Summary : This compound may act as a kinase inhibitor, which is crucial in the regulation of cell functions. Kinase inhibitors are often used in cancer therapy .
  • Methods of Application : It would involve biochemical assays to test the inhibitory effect on kinase activity .
  • Results : The compound could show effectiveness in inhibiting kinases that are overactive in certain types of cancer cells .

Antimicrobial and Anti-inflammatory Properties

  • Application Summary : Derivatives of this compound have been shown to possess antimicrobial and anti-inflammatory activities .
  • Methods of Application : Testing would include in vitro antimicrobial assays and in vivo anti-inflammatory models .
  • Results : The compound derivatives could reduce microbial growth and inflammation, which can be beneficial in treating various infections and inflammatory conditions .

Treatment of Cardiovascular Diseases

  • Application Summary : Due to its potential to reduce blood glucose levels, this compound might be beneficial in treating cardiovascular diseases associated with hyperglycemia .
  • Methods of Application : Clinical trials involving patients with cardiovascular diseases and monitoring of blood glucose and cardiac health parameters .
  • Results : It may lead to improved cardiac health outcomes in patients with conditions exacerbated by high blood sugar levels .

Safety And Hazards

The compound is associated with hazard statements H302, H315, H319, H335, and precautionary statements P261, P305, P338, P351 . This suggests that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

3-fluoro-6,7-dihydropyrrolo[3,4-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-4-1-5-6(9-2-4)3-10-7(5)11/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOHKJUXBQYHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=N2)F)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744802
Record name 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

CAS RN

1256790-95-0
Record name 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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